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L-rhamnulose 1-phosphate(2-) -

L-rhamnulose 1-phosphate(2-)

Catalog Number: EVT-1567078
CAS Number:
Molecular Formula: C6H11O8P-2
Molecular Weight: 242.12 g/mol
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Product Introduction

Description
L-rhamnulose 1-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of L-rhamnulose 1-phosphate; major species at pH 7.3. It is a conjugate base of a L-rhamnulose 1-phosphate.
Overview

L-rhamnulose 1-phosphate is a phosphorylated sugar that plays a significant role in carbohydrate metabolism. It is derived from L-rhamnose, a naturally occurring sugar, and is involved in various biochemical pathways, particularly in bacteria. The compound is classified under hexose phosphates and is crucial for the enzymatic synthesis of other sugars, including L-fuculose.

Source and Classification

L-rhamnulose 1-phosphate is primarily sourced from the enzymatic transformation of L-rhamnose through the action of specific kinases. It belongs to the class of hexose phosphates, which are essential intermediates in carbohydrate metabolism. This compound is specifically categorized as a ketose phosphate due to the presence of a ketone functional group.

Synthesis Analysis

Methods

The synthesis of L-rhamnulose 1-phosphate typically involves a two-step enzymatic process. In the first step, L-rhamnose is isomerized to L-rhamnulose using an enzyme called RhaA. This reaction occurs in the presence of adenosine triphosphate (ATP), which serves as a phosphate donor. Following this, L-rhamnulose kinase (RhaB) catalyzes the phosphorylation of L-rhamnulose to form L-rhamnulose 1-phosphate.

Technical Details

Molecular Structure Analysis

Structure

L-rhamnulose 1-phosphate has a molecular formula of C₆H₁₃O₇P. Its structure features a six-carbon backbone with a ketone group at the second carbon and a phosphate group attached to the first carbon.

Data

  • Molecular Weight: Approximately 202.14 g/mol.
  • Crystallography: The structure of enzymes like L-rhamnulose 1-phosphate aldolase has been elucidated through X-ray crystallography, revealing insights into its active site and catalytic mechanisms .
Chemical Reactions Analysis

Reactions

L-rhamnulose 1-phosphate participates in several biochemical reactions, notably catalyzed by aldolases. The key reaction involves its cleavage into dihydroxyacetone phosphate and L-lactaldehyde, which are vital intermediates in various metabolic pathways.

Technical Details

  • Enzyme Catalysis: The enzyme L-rhamnulose 1-phosphate aldolase facilitates the reversible cleavage reaction, demonstrating significant substrate specificity and catalytic efficiency .
  • Reaction Mechanism: The aldolase mechanism involves substrate binding and subsequent cleavage, which has been characterized through structural studies .
Mechanism of Action

The catalytic mechanism of L-rhamnulose 1-phosphate aldolase involves several steps:

  1. Substrate Binding: The enzyme binds to L-rhamnulose 1-phosphate.
  2. Covalent Catalysis: A nucleophilic attack occurs at the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
  3. Cleavage: The intermediate collapses to release dihydroxyacetone phosphate and L-lactaldehyde.

This mechanism highlights the enzyme's ability to facilitate complex transformations efficiently while maintaining specificity for its substrates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with various nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data indicate that its stability and reactivity make it suitable for various biochemical applications .

Applications

L-rhamnulose 1-phosphate has several scientific uses:

  • Biochemical Research: It serves as an important intermediate in studies involving carbohydrate metabolism and enzymatic reactions.
  • Synthetic Chemistry: Utilized in multi-enzyme systems for synthesizing complex carbohydrates and other bioactive compounds .
  • Biotechnology: Its role in metabolic engineering makes it valuable for developing microbial strains capable of producing high-value carbohydrates.
Molecular Structure and Biochemical Characterization

Chemical Identity and Isomeric Properties of L-Rhamnulose 1-Phosphate(2−)

L-Rhamnulose 1-phosphate(2−) (CHEBI:58313) is the biologically active dianionic form of L-rhamnulose 1-phosphate, predominant at physiological pH (7.3). Its molecular formula is C₆H₁₁O₈P²⁻, corresponding to a deprotonated ketose phosphate with a methyl side chain. This compound features a keto-hexose backbone with L-configuration at C3, C4, and C5, and a 6-deoxy modification at C6. The phosphate group is esterified at the anomeric C1 position, which exists in solution as an equilibrium mixture of α/β-furanose and α/β-pyranose ring forms. Ring opening precedes catalytic processing by aldolases, exposing the reactive carbonyl group for cleavage [4] [6].

Structurally, L-rhamnulose 1-phosphate(2−) is a stereoisomer of L-fuculose 1-phosphate(2−), differing only in the configuration at C4 (L-rhamnulose: 3R,4S; L-fuculose: 3R,4R). This epimeric distinction governs substrate specificity in aldolase enzymes. The 6-deoxy group enhances hydrophobicity compared to canonical phosphorylated sugars like fructose 1-phosphate, influencing protein binding interactions [1] [4].

Table 1: Molecular Characteristics of L-Rhamnulose 1-Phosphate(2−)

PropertyDescription
Systematic Name6-Deoxy-1-O-phosphonato-L-fructose
Charge-2
Molecular FormulaC₆H₁₁O₈P²⁻
Major Tautomersβ-Furanose (~43%), α-Furanose (~31%), β-Pyranose (~22%), α-Pyranose (~4%)
Key StereocentersC3 (R), C4 (S), C5 (R)
Distinguishing Feature6-Deoxy modification at C6

Crystal Structure Analysis of L-Rhamnulose-1-Phosphate Aldolase

Homotetrameric Assembly and Crystallographic Symmetry (Space Group P3₂21)

L-Rhamnulose-1-phosphate aldolase (RhuA; EC 4.1.2.19) from Escherichia coli is a homotetrameric enzyme with each subunit comprising 274 residues (molecular weight ~30 kDa). The biological unit exhibits C₄ symmetry, where subunits associate via extensive hydrophobic interfaces and hydrogen-bonding networks. Crystallographic analysis revealed a complex packing arrangement in space group P3₂21, with a massive asymmetric unit containing 20 subunits (five tetramers) [1] [9] [10].

The crystal lattice is organized into D₄-symmetric propeller units, each composed of five D₄-symmetric octamers centered on a crystallographic twofold axis. These propellers stack along the 3₂ screw axis through lateral association, forming layered crystalline arrays. This intricate packing posed significant phasing challenges, overcome using low-resolution (6 Å) single isomorphous replacement (SIR) with a heavy-atom derivative combined with 20-fold non-crystallographic symmetry (NCS) averaging. Iterative phase extension achieved a final resolution of 2.7 Å (PDB ID: 1GT7), revealing the complete fold and quaternary organization [1] [9]. Subsequent mutagenesis (E192A) yielded a simplified crystal form (space group P4₂2₁2) diffracting to 1.35 Å resolution (PDB ID: 1OJR), confirming the earlier model with enhanced detail [7].

Active Site Architecture and Zinc Ion Coordination

The catalytic center resides at the interface between adjacent subunits within the tetramer. Each active site contains a Zn²⁺ ion coordinated in a distorted trigonal bipyramidal geometry by conserved residues His141 Nε2, His143 Nε2, and His212 Nε2. This metal center polarizes the substrate’s carbonyl group and stabilizes the enediolate intermediate during catalysis. Two catalytic glutamate residues orchestrate proton transfers: Glu171 acts as a general acid to protonate the ring oxygen during substrate ring-opening, while Glu117 functions as a general base to abstract the C4 proton, triggering C3-C4 bond cleavage [6] [7].

The active site exhibits dynamic flexibility, particularly in the N-terminal domain (residues 1–140). Molecular dynamics and normal mode analyses reveal correlated anisotropic movements that directionally channel Brownian motion. This "induced fit" mechanism displaces the catalytic Glu117 and the substrate phosphate group toward the zinc-bound substrate moiety, effectively compressing the active site during catalysis. The conformational transition reshapes the zinc coordination sphere, modulating its electrophilicity to align with reaction energetics [5] [6].

Table 2: Zinc Coordination Sphere and Catalytic Residues in RhuA

ComponentRoleInteractions
Zn²⁺Electrophilic catalystCoordinates dihydroxyacetone phosphate carbonyl
His141, His143, His212Zinc ligandsMaintain metal geometry; tune Lewis acidity
Glu117General base/acid (C4 proton abstraction)Hydrogen-bonded to substrate O4
Glu171Ring-opening catalyst (proton donor)Protonates substrate ring oxygen
Arg49, Arg129Phosphate bindingAnchor substrate 1-phosphate group

Comparative Structural Homology with L-Fuculose-1-Phosphate Aldolase

Despite low sequence identity (18%), RhuA shares striking structural homology with L-fuculose-1-phosphate aldolase (FucA). Both adopt identical (β/α)₈-barrel folds in their C-terminal domains and form C₄-symmetric homotetramers. Superposition yields a root-mean-square deviation (RMSD) of 1.8 Å over 180 Cα atoms, confirming evolutionary divergence from a common ancestor while conserving catalytic machinery [1] [3].

The active sites are chemically congruent but stereochemically differentiated: Both employ a zinc-bound glutamate triad for substrate activation. However, substrate binding modes diverge at the lactaldehyde moiety. In RhuA, L-lactaldehyde adopts a syn orientation relative to the zinc-bound dihydroxyacetone phosphate (DHAP), whereas in FucA, the analogous L-lactaldehyde binds in an anti configuration. This 180° flip accommodates the epimeric difference at C4 (L-rhamnulose: 4S; L-fuculose: 4R), enabling both enzymes to position the abstractable proton perpendicular to the carbonyl plane for efficient elimination [2] [6].

Functional divergence arises from subtle structural variations: RhuA exhibits greater domain flexibility than FucA, correlating with its broader substrate promiscuity. Computational studies confirm that zinc coordination geometry (tetrahedral in FucA vs. trigonal bipyramidal in RhuA) is interchangeable via domain motion, not residue substitutions. This plasticity allows both enzymes to achieve comparable catalytic efficiencies (kₘ ≈ 10⁴ M⁻¹s⁻¹) despite differing metal coordination [3] [5].

Table 3: Structural and Functional Comparison of RhuA and FucA

FeatureRhuAFucA
Quaternary StructureC₄-symmetric homotetramerC₄-symmetric homotetramer
Active Site MetalZn²⁺ (trigonal bipyramidal)Zn²⁺ (tetrahedral)
Substrate SpecificityL-Rhamnulose 1-phosphate (4S)L-Fuculose 1-phosphate (4R)
Lactaldehyde BindingSyn orientationAnti orientation
Domain MobilityHigher anisotropic B-factorsLower flexibility
Catalytic Rate (kₘ)1.2 × 10⁴ M⁻¹s⁻¹0.9 × 10⁴ M⁻¹s⁻¹

Properties

Product Name

L-rhamnulose 1-phosphate(2-)

IUPAC Name

[(3S,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] phosphate

Molecular Formula

C6H11O8P-2

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6+/m0/s1

InChI Key

KNYGWWDTPGSEPD-OTWZMJIISA-L

SMILES

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O

Canonical SMILES

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O

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